molecular formula C5H9N3O2 B1650037 5-Oxopyrrolidine-3-carbohydrazide CAS No. 1105193-37-0

5-Oxopyrrolidine-3-carbohydrazide

Cat. No.: B1650037
CAS No.: 1105193-37-0
M. Wt: 143.14 g/mol
InChI Key: YBFBICBMBQEKSM-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C5H9N3O2. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been found to interact with various biological targets

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of 5-Oxopyrrolidine-3-carbohydrazide with its targets remain to be elucidated.

Biochemical Pathways

Related compounds have been found to possess analgesic and antihypoxic effects , suggesting that they may influence pathways related to pain perception and oxygen utilization.

Result of Action

Related compounds have demonstrated potential antibacterial and antifungal activities , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their underlying mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of pyrrolidine-2,5-dione with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and control over reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrrolidine-2,5-dione derivatives.

  • Reduction: Reduction reactions can yield hydrazine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds.

  • Biology: The compound exhibits antibacterial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

  • Medicine: Research has explored its use in the treatment of bacterial infections and oxidative stress-related conditions.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

  • 1-benzyl-5-oxopyrrolidine-3-carbohydrazide

  • 1-methyl-5-oxopyrrolidine-3-carbohydrazide

  • 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

  • 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Properties

IUPAC Name

5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-5(10)3-1-4(9)7-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBICBMBQEKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526312
Record name 5-Oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-37-0
Record name 5-Oxo-3-pyrrolidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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